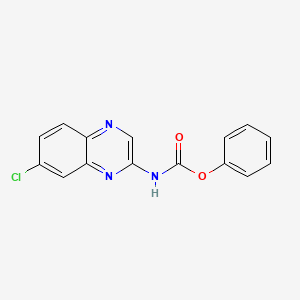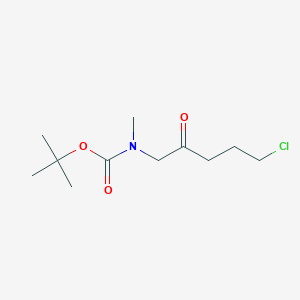
tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a chlorinated oxopentyl chain, and a methylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Oxopentyl Chain: This step involves the chlorination of a suitable pentyl precursor to introduce the chlorine atom at the desired position.
Introduction of the Methylcarbamate Group: This step involves the reaction of the chlorinated oxopentyl intermediate with methyl isocyanate to form the methylcarbamate moiety.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorine atom in the oxopentyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions may introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.
Biology: The compound may be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl N-(5-chloro-2-oxopentyl)-N-ethylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Tert-butyl N-(5-chloro-2-oxopentyl)-N-propylcarbamate: Similar structure but with a propyl group instead of a methyl group.
Tert-butyl N-(5-chloro-2-oxopentyl)-N-isopropylcarbamate: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness
Tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The chlorinated oxopentyl chain and methylcarbamate moiety also contribute to the compound’s unique characteristics.
Propiedades
Fórmula molecular |
C11H20ClNO3 |
|---|---|
Peso molecular |
249.73 g/mol |
Nombre IUPAC |
tert-butyl N-(5-chloro-2-oxopentyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H20ClNO3/c1-11(2,3)16-10(15)13(4)8-9(14)6-5-7-12/h5-8H2,1-4H3 |
Clave InChI |
OYXFXZKECRWKFE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC(=O)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
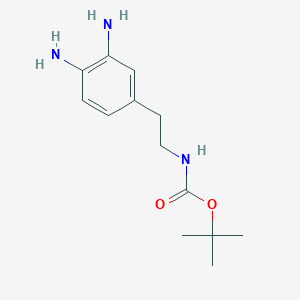

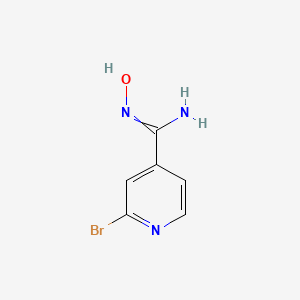
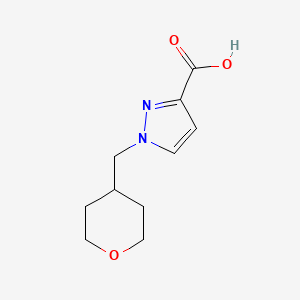
![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
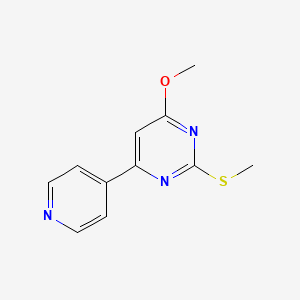

![tert-Butyl 6-cyano-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13888632.png)


